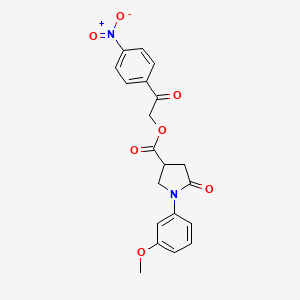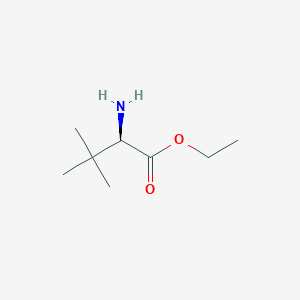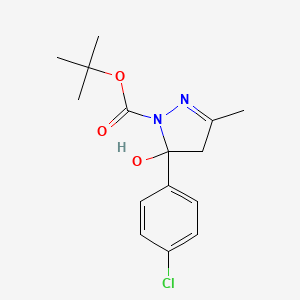![molecular formula C34H30N2O6S B12458726 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12458726.png)
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrantel pamoate is an anthelmintic compound used to treat various parasitic worm infections, including ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . It is a pyrimidine-derivative that works by paralyzing worms, causing them to lose their grip on the intestinal wall and be expelled from the body .
準備方法
Synthetic Routes and Reaction Conditions
Pyrantel pamoate is synthesized through a series of chemical reactions involving pyrantel base and pamoic acid. The pyrantel base is prepared by reacting 1-methyl-2-(2-thienyl)vinyl-1,4,5,6-tetrahydropyrimidine with pamoic acid under controlled conditions . The reaction typically involves the use of solvents such as methanol and chloroform, and the product is purified through chromatographic techniques .
Industrial Production Methods
Industrial production of pyrantel pamoate involves large-scale synthesis using similar chemical reactions as in the laboratory preparation. The process includes the use of high-purity reagents and solvents, and the product is subjected to rigorous quality control measures to ensure its purity and efficacy .
化学反応の分析
Types of Reactions
Pyrantel pamoate undergoes various chemical reactions, including:
Oxidation: Pyrantel can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert pyrantel to its reduced forms.
Substitution: Pyrantel can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrantel can produce sulfoxides and sulfones, while reduction can yield reduced pyrantel derivatives .
科学的研究の応用
Pyrantel pamoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anthelmintic activity and developing new anthelmintic agents.
Biology: Employed in research on parasitic infections and the mechanisms of parasite resistance.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating parasitic infections.
Industry: Utilized in the production of veterinary medicines for treating parasitic infections in animals.
作用機序
Pyrantel pamoate acts as a depolarizing neuromuscular blocking agent. It causes sudden contraction followed by paralysis of the helminths by activating nicotinic acetylcholine receptors at the neuromuscular junction . This results in the worms losing their grip on the intestinal wall and being expelled from the body through natural processes .
類似化合物との比較
Similar Compounds
Levamisole: Another anthelmintic that works by stimulating nicotinic acetylcholine receptors, causing paralysis of worms.
Mebendazole: An anthelmintic that inhibits the synthesis of microtubules in worms, leading to their death.
Albendazole: Similar to mebendazole, it disrupts the microtubule formation in worms.
Uniqueness of Pyrantel Pamoate
Pyrantel pamoate is unique in its mechanism of action as a depolarizing neuromuscular blocking agent, which is different from the mechanisms of levamisole, mebendazole, and albendazole . Its poor absorption in the host’s intestine also makes it safer for use, as it minimizes systemic side effects .
特性
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-(2-thiophen-2-ylethenyl)-5,6-dihydro-4H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXXZDYPVDOQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12458646.png)
![3-methyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12458654.png)
![N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12458663.png)
![2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B12458670.png)
![3-amino-3-{[4-carbamimidamido-1-({1-[(1-{[1-({1-[(1-carboxyethyl)carbamoyl]-2-(1H-imidazol-4-yl)ethyl}carbamoyl)-2-methylbutyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl)carbamoyl]-2-methylpropyl}carbamoyl)butyl]carbamoyl}propanoic acid](/img/structure/B12458681.png)
![1-(Cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride](/img/structure/B12458684.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12458702.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12458708.png)

![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)



